4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid
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Overview
Description
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid is an organic compound with the molecular formula C15H13FO3. This compound is characterized by the presence of a fluorobenzyl group and a methoxybenzoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzyl alcohol and 3-methoxybenzoic acid.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as a palladium complex, and a base like potassium carbonate.
Procedure: The 2-fluorobenzyl alcohol is first converted to its corresponding bromide using phosphorus tribromide.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory pathways and cancer cell proliferation.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the MAPK pathway, leading to reduced inflammation and inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid
- 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
- 3-[(2-Fluorophenoxy)methyl]benzaldehyde
Uniqueness
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity compared to non-fluorinated analogs .
Properties
IUPAC Name |
4-[(2-fluorophenyl)methoxy]-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-14-8-10(15(17)18)6-7-13(14)20-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQXUUJFXKALNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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